[4-(Pyrimidin-2-yloxy)cyclohexyl]amine
Overview
Description
“[4-(Pyrimidin-2-yloxy)cyclohexyl]amine” is a chemical compound with the molecular formula C10H15N3O . It is a derivative of pyrimidin-2-amine, which has been identified as a potent inhibitor of PLK4, a protein kinase that plays a crucial role in maintaining genome integrity . Overexpression of PLK4 has been detected in a variety of cancers, making it a potential target for anticancer drugs .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves a scaffold hopping strategy . This strategy has been used to obtain a series of novel and potent PLK4 inhibitors with an aminopyrimidine core . The exact synthesis process of “this compound” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl group linked to a pyrimidin-2-yloxy group via an amine bond . The molecular weight of the compound is 193.25 .Scientific Research Applications
Synthesis and Chemical Properties
The compound [4-(Pyrimidin-2-yloxy)cyclohexyl]amine is involved in various chemical syntheses and reactions, contributing to the development of new chemical entities and understanding of chemical processes. For instance, it is used in the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines through acid-catalyzed intramolecular cyclization, demonstrating its utility in creating complex molecular architectures with moderate to good yields (Gazizov et al., 2015). Similarly, it plays a role in the synthesis of amine-containing, cytosine-based ditopic receptors, indicating its potential in molecular recognition studies (Furuta, Magda, & Sessler, 1991).
Application in Material Science
This compound derivatives are also explored in material science, particularly in the development of new materials with unique properties. For example, its derivatives are involved in the synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, showcasing the compound's versatility in creating materials with potentially novel properties (Dyachenko et al., 2020).
Biological and Medicinal Applications
In the biological and medicinal fields, derivatives of this compound are investigated for their biological activities. Research includes the exploration of pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation, evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Additionally, studies on the antifungal effects of certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound on fungi highlight the compound's relevance in antimicrobial research (Jafar et al., 2017).
Advanced Chemical Reactions
Advanced chemical reactions involving this compound derivatives also underscore their significance in synthetic chemistry. For instance, the intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines highlight complex reaction mechanisms that contribute to the broader understanding of chemical reactivity and synthesis strategies (Donnard et al., 2017).
Future Directions
“[4-(Pyrimidin-2-yloxy)cyclohexyl]amine” and its derivatives show promise as potential anticancer drugs due to their inhibitory activity against PLK4 . Future research could focus on optimizing the synthesis process, studying the compound’s mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy as a therapeutic agent .
Mechanism of Action
Target of Action
The primary target of [4-(Pyrimidin-2-yloxy)cyclohexyl]amine is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a key player in various cellular processes, including proliferation, differentiation, and stress response.
Biochemical Pathways
For instance, MAPK10 is involved in the JNK signaling pathway, which regulates various cellular activities, including cell growth, differentiation, and apoptosis .
Result of Action
Given its target, it is likely that the compound influences various cellular processes, including cell growth and differentiation .
Properties
IUPAC Name |
4-pyrimidin-2-yloxycyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1,6-9H,2-5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJTDVIWSPFLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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